

# Structure-activity relationship (SAR) of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide analogues

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## Compound of Interest

Compound Name: N-[4-(3-aminophenyl)-2-thiazolyl]acetamide

Cat. No.: B183028

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## Comparative Guide to N-[4-(3-aminophenyl)-2-thiazolyl]acetamide Analogues in Cancer Research

A detailed analysis of the structure-activity relationship (SAR) of novel **N-[4-(3-aminophenyl)-2-thiazolyl]acetamide** analogues has identified a potent new scaffold for the development of anticancer agents effective against both sensitive and resistant cancer cell lines. This guide provides a comprehensive comparison of these analogues, detailing their biological performance, the experimental protocols used for their evaluation, and an overview of the lead compound's mechanism of action.

A recent study focused on the synthesis and evaluation of a series of **N-[4-(3-aminophenyl)-2-thiazolyl]acetamide** derivatives, leading to the discovery of a lead compound, designated as 6b. This compound has demonstrated significant in vitro potency against various cancer models, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML).<sup>[1]</sup> Notably, compound 6b also shows efficacy in drug-resistant cancer cell lines, a critical challenge in current oncology.<sup>[1]</sup>

## Structure-Activity Relationship (SAR) and In Vitro Potency

The SAR studies explored modifications at the acetamide and the aminophenyl moieties of the core structure. The biological activity of the synthesized analogues was evaluated by determining their half-maximal inhibitory concentration (IC<sub>50</sub>) against different cancer cell lines. The data highlights the structural features crucial for potent anticancer activity.

Compound	Modification	A375 (Melanoma) IC <sub>50</sub> (μM)	A375-R (Resistant Melanoma) IC <sub>50</sub> (μM)	Mia-PaCa-2 (Pancreatic) IC <sub>50</sub> (μM)	K562 (CML) IC <sub>50</sub> (μM)
Parent	N-[4-(3-aminophenyl)-2-thiazolyl]acetamide	>10	>10	>10	>10
6b	N-methyl acetamide	0.8	1.2	1.5	0.9
6a	N-ethyl acetamide	2.5	3.1	4.2	2.8
6c	N-propyl acetamide	5.1	6.8	7.5	5.5
7a	4-fluoro aniline	3.2	4.5	5.1	3.8
7b	4-chloro aniline	2.8	3.9	4.6	3.1

This table summarizes representative data from the study. Please refer to the original publication for the complete dataset.

## Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the biological activity of the **N-[4-(3-aminophenyl)-2-thiazolyl]acetamide** analogues.

## Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay was used to determine the IC<sub>50</sub> values of the synthesized compounds.

- **Cell Seeding:** Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The cells were then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100  $\mu$ M) and incubated for an additional 72 hours.
- **MTT Addition:** After the incubation period, 20  $\mu$ L of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS was added to each well, and the plates were incubated for another 4 hours at 37°C.
- **Formazan Solubilization:** The culture medium was carefully removed, and 100  $\mu$ L of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance was measured at 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability was calculated relative to the vehicle-treated control cells. IC<sub>50</sub> values were determined by plotting the percentage of viability against the compound concentration using non-linear regression analysis.

## Apoptosis and Autophagy Induction Assays

To elucidate the mechanism of cell death induced by the lead compound 6b, apoptosis and autophagy assays were performed.

- **Apoptosis Assay (Caspase-Glo 3/7 Assay):** The activity of executioner caspases 3 and 7 was measured using a luminescent assay. Cells were treated with compound 6b for 24 hours. The Caspase-Glo® 3/7 reagent was then added, and luminescence, which is proportional to caspase activity, was measured with a luminometer.
- **Autophagy Assay (Western Blot for LC3-II):** The induction of autophagy was assessed by monitoring the conversion of LC3-I to LC3-II via Western blotting. Cells were treated with compound 6b for 48 hours. Cell lysates were then subjected to SDS-PAGE, transferred to a

PVDF membrane, and probed with an antibody specific for LC3. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.

## In Vivo Xenograft Model

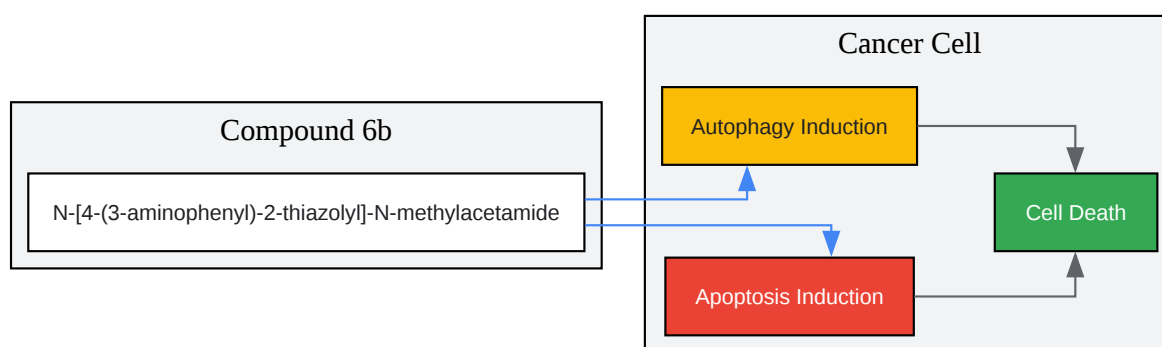
The in vivo efficacy of the lead compound was evaluated in a mouse xenograft model.

- **Tumor Implantation:** A375 melanoma cells were subcutaneously injected into the flank of immunodeficient mice.
- **Treatment:** Once the tumors reached a palpable size, the mice were randomized into control and treatment groups. Compound 6b was administered intraperitoneally at a specified dose and schedule.
- **Tumor Growth Measurement:** Tumor volume was measured regularly using calipers.
- **Efficacy Evaluation:** The antitumor efficacy was determined by comparing the tumor growth in the treated group to that in the control group.

## Mechanism of Action of Lead Compound 6b

The lead compound 6b was found to induce cancer cell death through a dual mechanism involving the concomitant induction of apoptosis and autophagy.<sup>[1]</sup> This multi-faceted approach to cell killing is a promising strategy for overcoming drug resistance.

Below is a diagram illustrating the proposed mechanism of action for compound 6b.

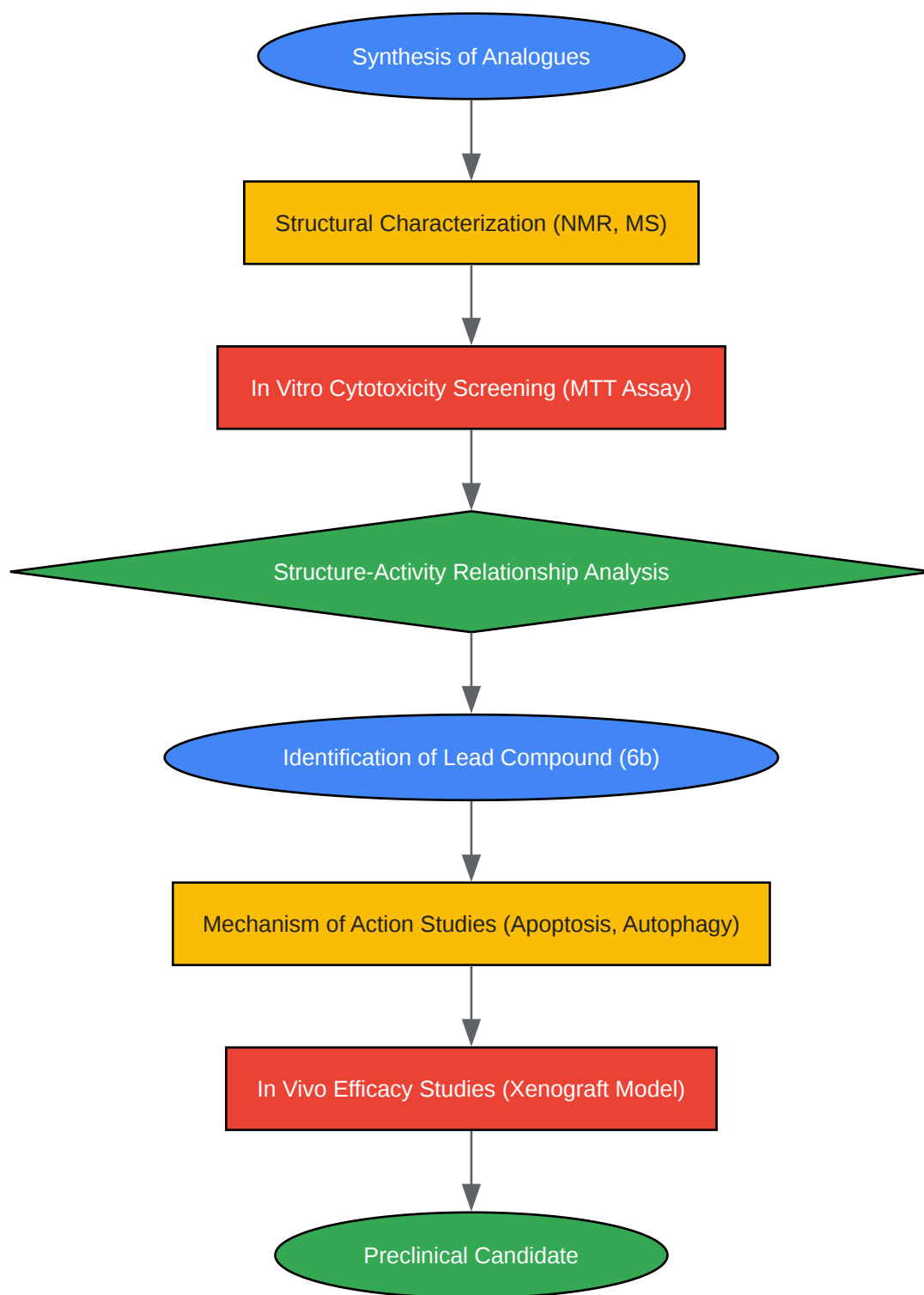


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Caption: Proposed dual mechanism of action of compound 6b, leading to cancer cell death.

## Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of the **N-[4-(3-aminophenyl)-2-thiazolyl]acetamide** analogues.



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Caption: General experimental workflow for the discovery and evaluation of novel analogues.

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## References

- 1. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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